Acetanilide, 2,4-di-tert-butyl-
Description
2,4-Di-tert-butylacetanilide (chemical formula: C₁₇H₂₇NO, molecular weight: 261.40 g/mol) is an acetanilide derivative featuring two tert-butyl substituents at the 2- and 4-positions of the benzene ring. This structural modification confers enhanced steric hindrance and lipophilicity compared to unsubstituted acetanilide.
Properties
CAS No. |
38896-23-0 |
|---|---|
Molecular Formula |
C16H25NO |
Molecular Weight |
247.38 g/mol |
IUPAC Name |
N-(2,4-ditert-butylphenyl)acetamide |
InChI |
InChI=1S/C16H25NO/c1-11(18)17-14-9-8-12(15(2,3)4)10-13(14)16(5,6)7/h8-10H,1-7H3,(H,17,18) |
InChI Key |
TZFVZDNVBBQUGM-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=C(C=C(C=C1)C(C)(C)C)C(C)(C)C |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=C1)C(C)(C)C)C(C)(C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares 2,4-di-tert-butylacetanilide with structurally related compounds:
Key Observations:
- This property may limit its utility in reactions requiring nucleophilic aromatic substitution .
- Lipophilicity : The tert-butyl substituents enhance lipophilicity, likely improving membrane permeability compared to acetanilide. However, this may also reduce aqueous solubility, a critical factor in pharmaceutical applications.
- The phenolic hydroxyl group in 2,4-di-tert-butylphenol is crucial for its redox activity, a feature absent in the acetanilide derivative.
Spectroscopic and Physicochemical Data
- Infrared (IR) Spectroscopy : The IR spectrum of 2,4-di-tert-butylacetanilide confirms the presence of amide N-H stretching (~3300 cm⁻¹) and carbonyl C=O stretching (~1650 cm⁻¹). Tert-butyl C-H vibrations (~2960 cm⁻¹) and aromatic C=C stretching (~1600 cm⁻¹) are also prominent .
- Thermal Stability : Tert-butyl groups generally increase thermal stability. This compound is expected to decompose at higher temperatures than acetanilide (melting point: 114°C).
Toxicological and Environmental Considerations
- Acetanilide: Known for toxicity due to metabolic conversion to aniline, causing methemoglobinemia. Its use in medicine was discontinued in the 20th century .
- 2,4-Di-tert-butylphenol: Exhibits phytotoxicity at high concentrations but is effective in breaking seed dormancy at moderate doses (50 µg) .
- 2,4-Di-tert-butylacetanilide: No toxicity data are available in the provided evidence. Its environmental persistence may be higher due to tert-butyl groups, which resist microbial degradation.
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